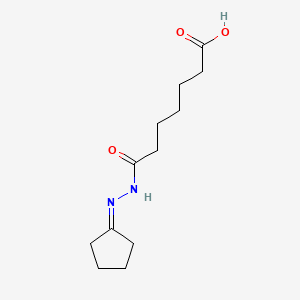
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid
Descripción general
Descripción
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid (CPH) is an organic compound that is used in a wide range of scientific research applications. CPH is a cyclic hydrazine compound that can be synthesized from the reaction of cyclopentanone and hydrazine. CPH is a useful tool for scientists due to its ability to bind to a variety of proteins and other biomolecules. CPH has been used in a wide range of scientific research applications, including in vivo and in vitro studies, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Applications
- Methyl 7-Oxoheptanoate Synthesis : This compound has been utilized for synthesizing key intermediates in prostaglandin preparation. The synthesis involves multiple methods, highlighting the compound's versatility in organic synthesis and potential in drug development processes (Ballini & Petrini, 1984).
Chemical Reaction Monitoring and Optimization
- Gas Chromatography Monitoring : The conversion of cycloheptanone to methyl 7-oxoheptanoate, crucial for prostaglandin synthesis, is efficiently monitored by gas chromatography. This underscores the importance of analytical methods in optimizing chemical reactions for better yields and purity (Wakharkar et al., 1994).
Biological Activity and Drug Design
- Antihypertensive and Antithrombotic Properties : The synthesis and evaluation of benzo[h]cinnolinones and related compounds have shown significant biological activities, including antihypertensive and antithrombotic effects. This suggests potential applications in designing new therapeutic agents (Cignarella et al., 1989).
Novel Synthetic Routes
- Direct Oxidation to Adipic Acid : The direct oxidation of cyclohexenes to adipic acid using hydrogen peroxide represents a "green" alternative to traditional methods. This method reduces environmental impact and highlights the importance of sustainable chemical processes in industrial applications (Sato, Aoki, & Noyori, 1998).
Cycloaddition Reactions
- Rhodium- and Platinum-Catalyzed Cycloaddition : Research into cycloaddition reactions has enabled the efficient synthesis of complex structures like cyclohepta[b]indoles, demonstrating the versatility of these catalysts in constructing biologically relevant molecules (Shu et al., 2013).
Propiedades
IUPAC Name |
7-(2-cyclopentylidenehydrazinyl)-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(8-2-1-3-9-12(16)17)14-13-10-6-4-5-7-10/h1-9H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYPYYPTFNVREL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CCCCCC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



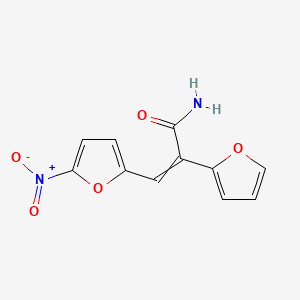
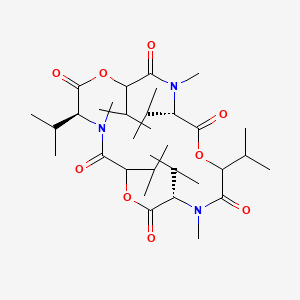
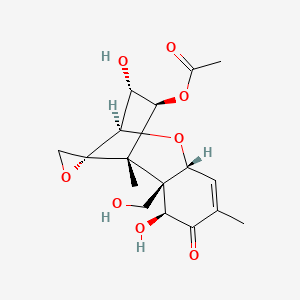
![5-amino-6-[(3R)-3-amino-4-hydroxybutanoyl]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B1674293.png)
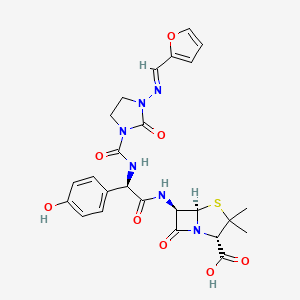
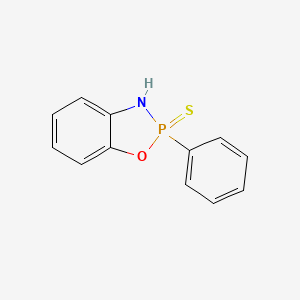
![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
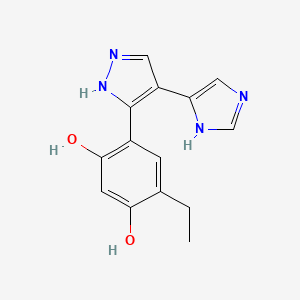
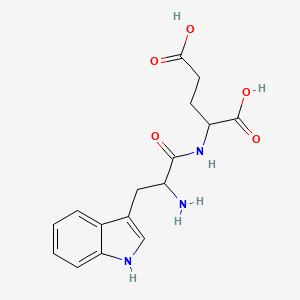
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
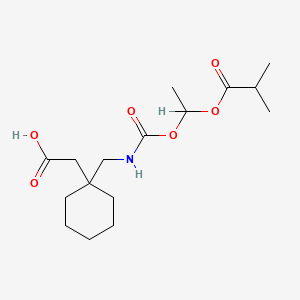
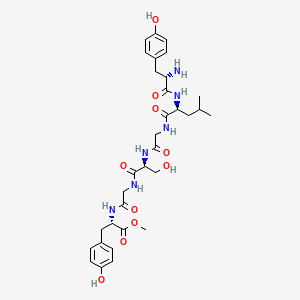
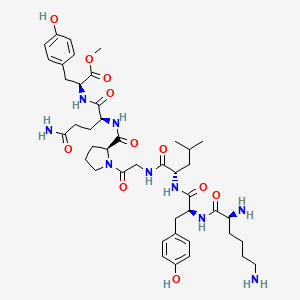
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)